molecular formula C19H29BO4 B1532506 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane CAS No. 620595-02-0

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Cat. No. B1532506
CAS RN: 620595-02-0
M. Wt: 332.2 g/mol
InChI Key: DOMGDCPSUQNREF-UHFFFAOYSA-N
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Description

This compound is a boronic ester. It is also known as 4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane .


Molecular Structure Analysis

The molecular structure of this compound involves a boronic ester group attached to a phenyl ring, which is further attached to a dioxolane ring . The exact structure could not be retrieved from the search results.


Chemical Reactions Analysis

The boronic ester functional groups in this compound make it suitable for Suzuki cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane: is a chemical compound with potential applications in various scientific research fields. Below is a comprehensive analysis focusing on unique applications across different areas:

Electrode Materials for Supercapacitors

This compound has been used in the synthesis of Conjugated Microporous Polymer (CMP) TPA-TAB, which exhibits a large BET surface area and great thermal stability. These properties make it suitable for use as electrode materials in supercapacitor devices .

Intermediate in Biologically Active Compounds

It serves as an important intermediate in the synthesis of many biologically active compounds, such as crizotinib, which is used in cancer treatment. The synthesis process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .

Organic Synthesis

The compound is utilized in organic synthesis processes. For example, it can be synthesized from Pinacol and 1-N-BOC-4-BROMOPIPERIDINE and CATECHOLBORANE .

Molecular Structure Studies

Researchers have prepared this compound via rhodium-catalyzed hydroboration and characterized it using single-crystal X-ray diffraction studies. This helps in understanding the molecular structure and properties .

Boric Acid Derivatives

It is an important boric acid derivative used in pharmaceutical research. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide is obtained through a two-step substitution reaction .

Organic Intermediate with Borate and Sulfonamide Groups

The compound serves as an organic intermediate that contains borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions .

Each of these applications demonstrates the versatility of this compound in scientific research and its potential to contribute significantly to various fields of study.

Ossila - TPA-TAB Atlantis Press - Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2…) Chemical Book - tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1… Springer Link - Synthesis and molecular structure of 4,4,5,5-tetramethyl-2-(1…) Springer Link - SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2-FLUORO-4-(4…) Springer Link - SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE…

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO4/c1-16(2)17(3,4)22-15(21-16)13-9-11-14(12-10-13)20-23-18(5,6)19(7,8)24-20/h9-12,15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMGDCPSUQNREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane

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